molecular formula C14H16N2O3 B8188573 (S)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione

(S)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B8188573
M. Wt: 260.29 g/mol
InChI Key: APPCEMMNWKYOCC-JTQLQIEISA-N
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Description

(S)-2-((4-Methylmorpholin-3-yl)methyl)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative featuring a 4-methylmorpholine substituent at the 2-position.

Properties

IUPAC Name

2-[[(3S)-4-methylmorpholin-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18/h2-5,10H,6-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCEMMNWKYOCC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@@H]1CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The isoindoline-1,3-dione core is common across all analogs, but substituents vary significantly, influencing electronic, steric, and biological properties. Key comparisons include:

Compound Name Substituent Features Key Structural Differences Reference
Target Compound (S)-4-Methylmorpholin-3-yl-methyl group Chiral center, morpholine ring
2-(4-Methylpyridin-2-yl)isoindoline-1,3-dione 4-Methylpyridinyl group Aromatic N-heterocycle vs. saturated morpholine
Pomalidomide Derivatives (Con1–Con3) 2,6-Dioxopiperidin-3-yl or urea moieties Peptide-like substituents
2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione Thiophene-methyl group Heteroaromatic vs. aliphatic substituent
2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)-phenyl]isoindole-1,3-dione Triazolidine-thione group Sulfur-containing heterocycle

Key Observations :

  • The morpholine group in the target compound provides a saturated, oxygen-rich environment, contrasting with aromatic (e.g., pyridinyl ) or sulfur-containing (e.g., triazolidine-thione ) substituents.
  • Chiral centers, as in the target compound and (S)-2-(but-3-en-2-yl)isoindoline-1,3-dione , may influence enantioselective biological interactions.

Physicochemical Properties

Comparative data for key properties:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Solubility Trends Reference
Target Compound Not reported Expected: ~1785 (C=O), 1100 (C-O-C) High (polar morpholine)
2-(4-Methylpyridin-2-yl)isoindoline-1,3-dione Not reported 1785 (C=O), 1600 (C=N) Moderate (aromatic N)
2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione 78–142 1781 (C=O), 3100 (C-H thiophene) Low (non-polar thiophene)
Triazolidine-thione derivative (13c) >300 1785 (C=O), 1217 (C=S) Low (rigid heterocycle)

Key Observations :

  • Morpholine’s oxygen atoms likely improve aqueous solubility compared to aromatic or sulfur-containing analogs.
  • High melting points in triazolidine derivatives suggest strong intermolecular interactions (e.g., hydrogen bonding).

Hypotheses for Target Compound :

  • The morpholine group may enhance blood-brain barrier penetration, making it a candidate for neuroactive agents.
  • Chiral specificity could improve target selectivity compared to racemic analogs.

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